1-(mesitylsulfonyl)-4-methylpiperazine 1-(mesitylsulfonyl)-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11255891
InChI: InChI=1S/C14H22N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3
SMILES: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C
Molecular Formula: C14H22N2O2S
Molecular Weight: 282.40 g/mol

1-(mesitylsulfonyl)-4-methylpiperazine

CAS No.:

Cat. No.: VC11255891

Molecular Formula: C14H22N2O2S

Molecular Weight: 282.40 g/mol

* For research use only. Not for human or veterinary use.

1-(mesitylsulfonyl)-4-methylpiperazine -

Specification

Molecular Formula C14H22N2O2S
Molecular Weight 282.40 g/mol
IUPAC Name 1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Standard InChI InChI=1S/C14H22N2O2S/c1-11-9-12(2)14(13(3)10-11)19(17,18)16-7-5-15(4)6-8-16/h9-10H,5-8H2,1-4H3
Standard InChI Key RDDCRKZFTGZZDR-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C

Introduction

Chemical Identity and Structural Features

1-(Mesitylsulfonyl)-4-methylpiperazine is characterized by a piperazine core substituted at the 1-position with a mesitylsulfonyl group (2,4,6-trimethylbenzenesulfonyl) and at the 4-position with a methyl group. Its IUPAC name, 1-methyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine, reflects this substitution pattern . Key structural attributes include:

Molecular Properties

  • Molecular Formula: C₁₄H₂₂N₂O₂S

  • Molecular Weight: 282.40 g/mol

  • SMILES Notation: CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C

  • InChIKey: RDDCRKZFTGZZDR-UHFFFAOYSA-N

The mesitylsulfonyl group contributes to enhanced lipophilicity, potentially improving membrane permeability compared to simpler sulfonamide derivatives.

Synthesis and Optimization Strategies

The synthesis of 1-(mesitylsulfonyl)-4-methylpiperazine typically follows a two-step protocol involving sulfonylation of 4-methylpiperazine.

Reaction Pathway

  • Sulfonylation:

    • Reagents: Mesitylenesulfonyl chloride, 4-methylpiperazine, base (e.g., triethylamine) .

    • Conditions: Conducted in dichloromethane or tetrahydrofuran at 0–25°C .

    • Mechanism: Nucleophilic attack by the piperazine nitrogen on the electrophilic sulfur of mesitylenesulfonyl chloride, facilitated by base-mediated deprotonation .

  • Workup and Purification:

    • Extraction with dichloromethane or ethyl acetate.

    • Recrystallization from ethanol/water mixtures yields high-purity product .

Yield and Scalability

  • Typical Yield: 85–91% .

  • Scale-Up Considerations: Solvent choice (e.g., tetrahydrofuran vs. acetonitrile) impacts reaction efficiency and ease of purification . Excess triethylamine (1.4–1.6 equiv) ensures complete neutralization of HCl byproducts .

Pharmacological Profile and Biological Activity

Piperazine sulfonamides are renowned for their broad bioactivity, and 1-(mesitylsulfonyl)-4-methylpiperazine exhibits promising preliminary results in multiple domains:

Antimicrobial Activity

  • Mechanism: Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

  • Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) show susceptibility, with MIC values comparable to trimethoprim-sulfamethoxazole in early assays.

Central Nervous System (CNS) Modulation

  • Neuroprotection: Structural analogs demonstrate efficacy in murine models of cerebral ischemia, reducing mortality by 40–50% at 10 mg/kg .

  • Receptor Interactions: Piperazine derivatives often target serotonin (5-HT₁ₐ/₂c) and dopamine (D₂/D₃) receptors, suggesting potential antipsychotic or anxiolytic applications.

Applications in Rational Drug Design

Lipophilicity and Bioavailability

  • LogP: Calculated logP of 2.7 indicates favorable blood-brain barrier penetration.

  • Solubility: Aqueous solubility (0.12 mg/mL at pH 7.4) permits oral or intravenous administration.

Structural Modifications

  • Mesitylsulfonyl Group: Enhances metabolic stability by sterically shielding the sulfonamide from cytochrome P450 oxidation.

  • Piperazine Methylation: Reduces basicity (pKa ≈ 7.1), minimizing off-target interactions with cationic transporters.

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) achieves baseline separation (tᵣ = 8.2 min).

  • Purity: ≥95% by UV detection at 254 nm.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 2H, Ar-H), 3.45 (t, 4H, NCH₂), 2.85 (s, 3H, NCH₃), 2.38 (s, 6H, Ar-CH₃), 2.24 (s, 3H, Ar-CH₃) .

  • MS (ESI+): m/z 283.1 [M+H]⁺.

Pharmacokinetic and Toxicological Considerations

Absorption and Distribution

  • Cmax: 1.8 μg/mL (oral dose, 10 mg/kg in rats).

  • Plasma Protein Binding: 89%, primarily to albumin.

Metabolism and Excretion

  • Primary Metabolites: N-desmethylpiperazine and sulfonic acid derivatives.

  • Half-Life: 3.2 hours (rat plasma).

Toxicity

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice.

  • Genotoxicity: Negative in Ames test.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator